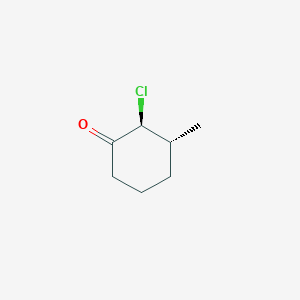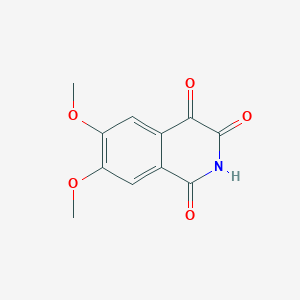
6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The compound is characterized by the presence of methoxy groups at the 6 and 7 positions and a trione functional group at the 1, 3, and 4 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione typically involves the use of veratraldehyde as a starting material. The synthetic route includes several steps:
Condensation Reaction: Veratraldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to form the isoquinoline ring.
Oxidation: The resulting isoquinoline derivative is oxidized to introduce the trione functional group at the 1, 3, and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale The reaction conditions are optimized to ensure high yield and purity of the final product
化学反应分析
Types of Reactions
6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the trione group to hydroxyl groups.
Substitution: The methoxy groups at the 6 and 7 positions can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Compounds with additional carbonyl or carboxyl groups.
Reduction Products: Compounds with hydroxyl groups replacing the trione group.
Substitution Products: Isoquinoline derivatives with various functional groups replacing the methoxy groups.
科学研究应用
6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
相似化合物的比较
Similar Compounds
6,7-Dimethoxyisoquinoline: Lacks the trione functional group but shares the methoxy groups at the 6 and 7 positions.
Papaverine: An isoquinoline derivative with methoxy groups at the 6 and 7 positions and additional functional groups.
Uniqueness
6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione is unique due to the presence of the trione functional group, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.
属性
CAS 编号 |
62809-04-5 |
|---|---|
分子式 |
C11H9NO5 |
分子量 |
235.19 g/mol |
IUPAC 名称 |
6,7-dimethoxyisoquinoline-1,3,4-trione |
InChI |
InChI=1S/C11H9NO5/c1-16-7-3-5-6(4-8(7)17-2)10(14)12-11(15)9(5)13/h3-4H,1-2H3,(H,12,14,15) |
InChI 键 |
ZSBGPMNTNKLJLA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=O)NC2=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


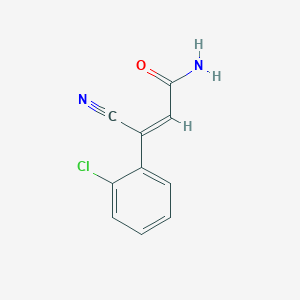
![N,N'-bis[(4-dodecylphenyl)methyl]ethanedithioamide](/img/structure/B14502276.png)

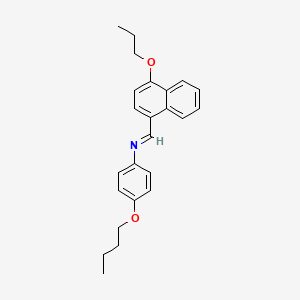

![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502294.png)



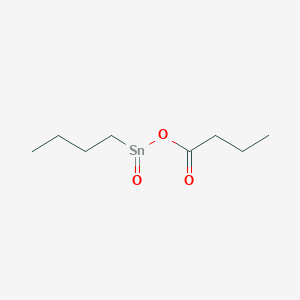
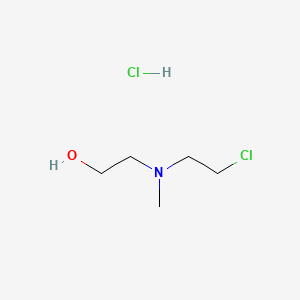
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboximidoyl chloride](/img/structure/B14502339.png)
![(7aS)-7a-Methyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione](/img/structure/B14502360.png)
